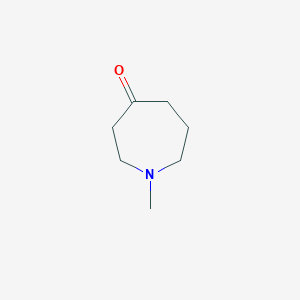
3-Hydroxy-2,2-dimethylpropanal
Vue d'ensemble
Description
3-Hydroxy-2,2-dimethylpropanal is a chemical compound with various applications in synthesis and research. It has been studied for its structural properties and potential in forming derivatives that are significant in various chemical processes.
Synthesis Analysis
The synthesis of 3-Hydroxy-2,2-dimethylpropanal and its derivatives involves various methods. One such method includes the oxidation of hydroxypivaldehyde using hydrogen peroxide, considering factors like reaction temperature and hydrogen peroxide concentration (Jiang Nan-zhe, 2004). Another approach is the direct conversion of 3-hydroxy-2,2-dimethylpropionaldehyde to methyl esters using chlorine and sodium hydroxide in methanol (Li Cheng-fan, 2001).
Molecular Structure Analysis
The molecular structure and stereochemistry of 3-Hydroxy-2,2-dimethylpropanal have been deduced through infrared and nuclear magnetic resonance spectroscopy. Studies have shown that its dimer form consists of two stereoisomers, with the cis form being more stable (E. Santoro & M. Chiavarini, 1978).
Chemical Reactions and Properties
Several metal complexes derived from 3-Hydroxy-2,2-dimethylpropanoate derivatives have been synthesized and tested for their anti-tumor activities, highlighting the compound's role in forming biologically active complexes (A. Aboelmagd et al., 2021). Additionally, the synthesis of various derivatives based on 3-Hydroxy-2,2-dimethylpropanoate has shown selective inhibition of cancer cell proliferation (S. E. Rayes et al., 2020).
Applications De Recherche Scientifique
Pharmaceutical and Biomedical Research : It's used in synthesizing metal complexes that show potential as CDK8 kinase inhibitors, particularly effective against colorectal carcinoma cells (Aboelmagd et al., 2021). Additionally, derivatives of 3-hydroxy-2,2-dimethylpropionic acid methyl ester have shown selective inhibition of colon cancer cell proliferation (Rayes et al., 2020).
Synthesis and Material Science : The compound has been utilized in synthesizing a new pharmaceutical product (Li Cheng-fan, 2001), and in the preparation of novel iodine-based batteries (M. V. Megen et al., 2014). Moreover, its crystal and molecular structure have been studied for strong intramolecular interactions and intermolecular hydrogen bonding, leading to a dimeric arrangement of molecules (Bourne et al., 1995).
Chemical Analysis and Methodology : A spectrophotometry method has been developed for determining 3-chloro-N-hydroxy-2,2-dimethylpropanamide in aqueous solutions, showcasing its analytical applications (L. Shu, 2011). Additionally, its role in the decomposition of 3-hydroperoxy-2,2-dimethylpropanal at different temperatures has been studied for understanding chain-branching mechanisms (Eskola et al., 2017).
Natural Product Synthesis : The compound has been used in the convenient synthesis of the naturally occurring -amino acid pantonine (Kimpe et al., 1994).
Safety and Hazards
Mécanisme D'action
Target of Action
3-Hydroxy-2,2-dimethylpropanal is primarily used in the synthesis of 4,1-benzoxazepines . These compounds are known to inhibit squalene synthase , an enzyme that plays a crucial role in the biosynthesis of cholesterol .
Mode of Action
It is known to be involved in the preparation ofchiral cyanohydrins . Cyanohydrins are important in organic synthesis as they can be easily converted into a variety of other functional groups.
Biochemical Pathways
The compound is involved in the cholesterol synthesis pathway through its role in the production of squalene synthase inhibitors . The inhibition of squalene synthase disrupts the conversion of squalene to lanosterol, a key step in cholesterol biosynthesis.
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a boiling point of approximately131.45°C . It is slightly soluble in chloroform, DMSO, methanol, and water . These properties may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The primary result of the action of 3-Hydroxy-2,2-dimethylpropanal is the inhibition of cholesterol synthesis. By inhibiting squalene synthase, it prevents the conversion of squalene to lanosterol, thereby disrupting the production of cholesterol .
Action Environment
The action of 3-Hydroxy-2,2-dimethylpropanal can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that it may be more or less effective in different biological environments . Additionally, its stability under different temperatures, as indicated by its boiling point, may also affect its efficacy .
Propriétés
IUPAC Name |
3-hydroxy-2,2-dimethylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-5(2,3-6)4-7/h3,7H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMOMMLADQPZNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9027231 | |
| Record name | Propanal, 3-hydroxy-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9027231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; mp = 30-33 deg C; [MSDSonline] | |
| Record name | 3-Hydroxy-2,2-dimethylpropionaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3233 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3-Hydroxy-2,2-dimethylpropanal | |
CAS RN |
597-31-9, 31091-91-5 | |
| Record name | Hydroxypivalaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=597-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-2,2-dimethylpropionaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC91821 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91821 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanal, 3-hydroxy-2,2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanal, 3-hydroxy-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9027231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-2,2-dimethylpropionaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.998 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXY-2,2-DIMETHYLPROPANAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DK0IR9LLR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-HYDROXY-2,2-DIMETHYLPROPIONALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5711 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about the structure of 3-hydroxy-2,2-dimethylpropanal?
A1: 3-Hydroxy-2,2-dimethylpropanal exhibits an intriguing equilibrium between its monomeric and dimeric forms. In its crystalline state, the compound exists as a substituted 1,3-dioxane dimer, adopting a cis chair conformation. [] This dimer was confirmed through X-ray analysis, revealing two independent molecules within the asymmetric unit, each residing in separate layers with distinct hydrogen-bonding patterns. [] Upon melting, the dimer undergoes a reversible decomposition into the monomeric 3-hydroxy-2,2-dimethylpropanal. [] This process is akin to an anhydrous acid-catalyzed acetal hydrolysis, initiated by an intermolecular hydrogen atom transfer facilitated by hydrogen bonding. []
Q2: How can aqueous solutions of 3-hydroxy-2,2-dimethylpropanal be concentrated?
A2: A specific method has been patented for concentrating aqueous solutions of 3-hydroxy-2,2-dimethylpropanal. [, ] This method involves adding an entrainer, chosen from a group including 1-butanol, 2-butanol, 2-methyl-1-propanol, 1-pentanol, or 1-hexanol, to the aqueous solution containing 3-hydroxy-2,2-dimethylpropanal and/or its dimer. [] The resulting mixture undergoes azeotropic distillation using a distillation column, effectively removing water and the entrainer, thereby concentrating the desired compound. []
Q3: Can 3-hydroxy-2,2-dimethylpropanal be used to synthesize other compounds?
A3: Yes, 3-hydroxy-2,2-dimethylpropanal serves as a valuable precursor in organic synthesis. One example is the synthesis of dimethylmethylenebis(iminonitroxide) diradical. This diradical, with interesting magnetic properties, was successfully synthesized from 3-hydroxy-2,2-dimethylpropanal in a five-step process. []
Q4: Are there resources available to aid in further research of this compound?
A4: While specific research infrastructure dedicated to 3-hydroxy-2,2-dimethylpropanal might not be explicitly mentioned in the provided abstracts, several resources contribute to advancing research on this compound and similar organic molecules. Standard tools like X-ray diffraction [], nuclear magnetic resonance (NMR) spectroscopy [], and infrared (IR) spectroscopy [] offer valuable structural insights. Computational chemistry methods, although not explicitly mentioned in the context of this compound, could be employed to model its properties and reactivity. Access to synthetic methodologies and analytical techniques, coupled with publicly available chemical databases, further empowers researchers to explore the synthesis, characterization, and potential applications of 3-hydroxy-2,2-dimethylpropanal. Continued research on this compound and its derivatives could uncover novel synthetic pathways, unveil unique properties, and potentially lead to applications in diverse fields.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





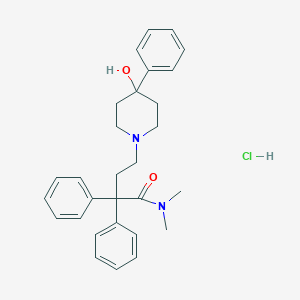
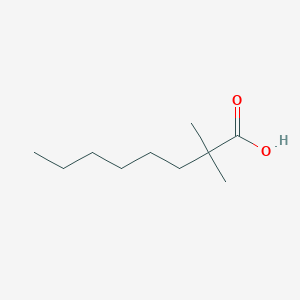




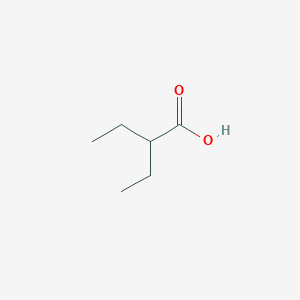
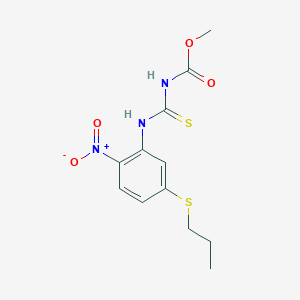
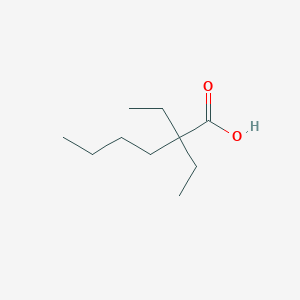

![ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B31117.png)
